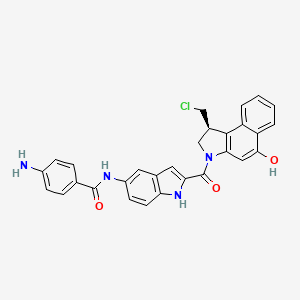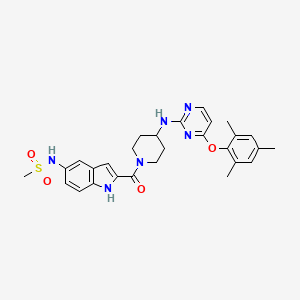
Fluroxypyr-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluroxypyr-13C2 is a labeled analogue of Fluroxypyr, a synthetic auxin herbicide. This compound is used primarily in scientific research to study the behavior and effects of Fluroxypyr in various environments and biological systems. The labeling with carbon-13 isotopes allows for precise tracking and analysis in experimental settings .
Vorbereitungsmethoden
The preparation of Fluroxypyr-13C2 involves several synthetic steps, including fluorination, amination, and hydroxylation. The process typically starts with the fluorination of a pyridine ring, followed by amination to introduce an amino group. Hydroxylation is then performed to add a hydroxyl group. The labeled carbon-13 atoms are incorporated during these steps to produce the final compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs .
Analyse Chemischer Reaktionen
Fluroxypyr-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
Fluroxypyr-13C2 is widely used in scientific research due to its labeled carbon-13 atoms, which allow for detailed tracking and analysis. Some of its applications include:
Chemistry: Used to study the behavior and degradation of Fluroxypyr in various chemical environments.
Medicine: Investigated for its potential effects on human health and its interactions with biological systems.
Wirkmechanismus
Fluroxypyr-13C2, like its parent compound Fluroxypyr, acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid, disrupting normal plant growth processes. This disruption leads to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Fluroxypyr-13C2 is similar to other synthetic auxins such as aminopyralid, clopyralid, picloram, and triclopyr. its unique labeling with carbon-13 isotopes makes it particularly valuable for research purposes. This labeling allows for precise tracking and analysis, providing insights that are not possible with unlabeled compounds .
Similar Compounds
- Aminopyralid
- Clopyralid
- Picloram
- Triclopyr
This compound stands out due to its specific isotopic labeling, which enhances its utility in scientific research and environmental studies .
Eigenschaften
Molekularformel |
C7H5Cl2FN2O3 |
|---|---|
Molekulargewicht |
257.01 g/mol |
IUPAC-Name |
2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)/i1+1,2+1 |
InChI-Schlüssel |
MEFQWPUMEMWTJP-ZDOIIHCHSA-N |
Isomerische SMILES |
[13CH2]([13C](=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Kanonische SMILES |
C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)




![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)







